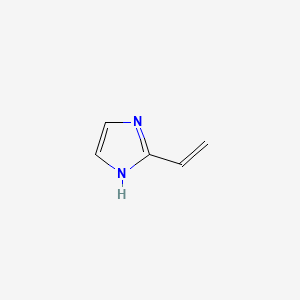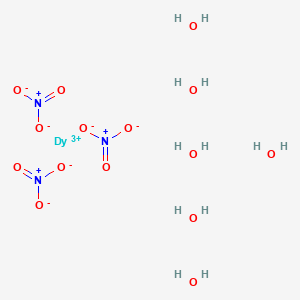
硝酸镝(III) 六水合物 (1:3:6)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
dysprosium(3+);trinitrate;hexahydrate is an inorganic compound composed of dysprosium, nitrogen, and oxygen with the chemical formula Dy(NO₃)₃·6H₂O. This compound forms yellowish crystals and is highly soluble in water. It is a salt of dysprosium and nitric acid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air .
科学研究应用
Dysprosium(III) nitrate, hexahydrate has a wide range of applications in scientific research:
Material Science: It is used in the preparation of dysprosium oxide, which is a key component in the manufacturing of high-performance magnets and other advanced materials.
Nanotechnology: It serves as a precursor for the synthesis of dysprosium-based nanoparticles and nanomaterials.
Medical Research: Dysprosium compounds are investigated for their potential use in medical imaging and targeted drug delivery systems.
作用机制
Target of Action
Dysprosium(III) nitrate, hexahydrate (1:3:6), also known as Dysprosium nitrate hexahydrate, is an inorganic compound and a salt of dysprosium and nitric acid It is known to be used as a catalyst in various chemical reactions .
Mode of Action
As a catalyst, it likely facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy . This allows the reaction to proceed more quickly or under milder conditions than would otherwise be possible.
Biochemical Pathways
As a catalyst, it is involved in accelerating chemical reactions without being consumed in the process . Therefore, it can affect a wide range of biochemical pathways depending on the specific reactions it catalyzes.
Pharmacokinetics
As an inorganic compound, it is soluble in water , which could influence its absorption and distribution in biological systems.
Action Environment
The action of Dysprosium(III) nitrate, hexahydrate (1:3:6) can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments. Additionally, its effectiveness as a catalyst might be affected by factors such as temperature and pH.
准备方法
Synthetic Routes and Reaction Conditions
Dysprosium(III) nitrate, hexahydrate can be synthesized through the reaction of dysprosium oxide (Dy₂O₃) with nitrogen dioxide (NO₂) at elevated temperatures. The reaction proceeds as follows: [ 2Dy_2O_3 + 9N_2O_4 \rightarrow 4Dy(NO_3)_3 + 6NO ] Alternatively, metallic dysprosium can react with nitrogen dioxide to form dysprosium(III) nitrate: [ Dy + 3N_2O_4 \rightarrow Dy(NO_3)_3 + 3NO ] The resulting anhydrous dysprosium nitrate can then be crystallized from a water solution to form the hexahydrate .
Industrial Production Methods
Industrial production of dysprosium(III) nitrate, hexahydrate typically involves the controlled reaction of dysprosium oxide with nitric acid, followed by crystallization to obtain the hexahydrate form. The process is carried out under specific temperature and concentration conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Dysprosium(III) nitrate, hexahydrate undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, it decomposes to form dysprosium oxynitrate (DyONO₃) and further heating produces dysprosium oxide (Dy₂O₃).
Hydrolysis: In the presence of water, it can hydrolyze to form dysprosium hydroxide and nitric acid.
Common Reagents and Conditions
Oxidation: Dysprosium(III) nitrate can act as an oxidizing agent in various chemical reactions.
Reduction: It can be reduced to dysprosium metal using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed
Dysprosium Oxide (Dy₂O₃): Formed through thermal decomposition.
Dysprosium Hydroxide (Dy(OH)₃): Formed through hydrolysis
相似化合物的比较
Similar Compounds
Terbium(III) nitrate: Similar to dysprosium(III) nitrate, terbium(III) nitrate is another rare earth nitrate with comparable chemical properties.
Samarium(III) nitrate: Another lanthanide nitrate with similar thermal decomposition behavior.
Uniqueness
Dysprosium(III) nitrate, hexahydrate is unique due to its specific thermal decomposition pathway, which involves the formation of intermediate oxynitrates. This property makes it particularly useful in the synthesis of dysprosium oxide and other advanced materials .
属性
CAS 编号 |
35725-30-5 |
|---|---|
分子式 |
DyH3NO4 |
分子量 |
243.53 g/mol |
IUPAC 名称 |
dysprosium;nitric acid;hydrate |
InChI |
InChI=1S/Dy.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
InChI 键 |
OITWRKYIGNHBQF-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Dy+3] |
规范 SMILES |
[N+](=O)(O)[O-].O.[Dy] |
Key on ui other cas no. |
35725-30-5 |
相关CAS编号 |
10143-38-1 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


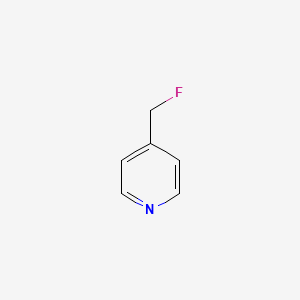
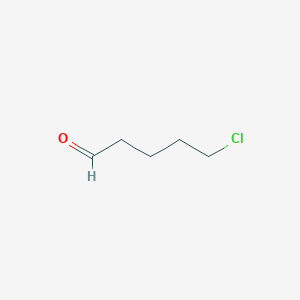
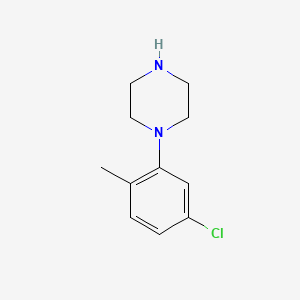
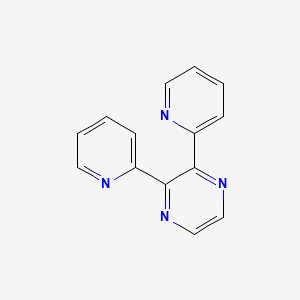
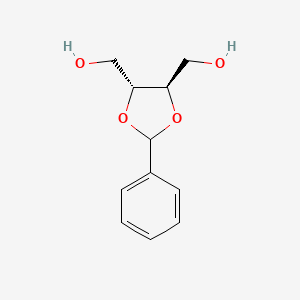
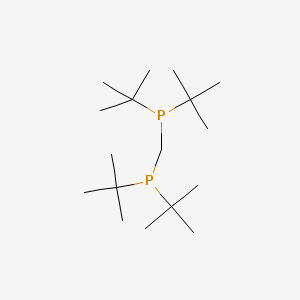
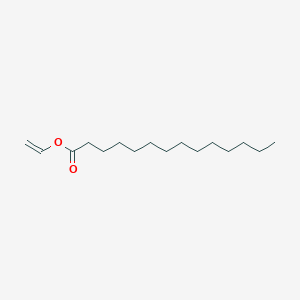


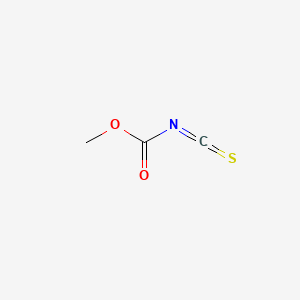
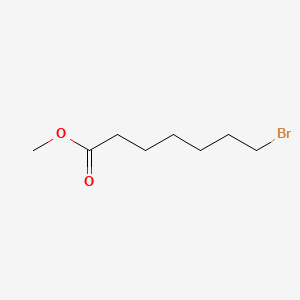
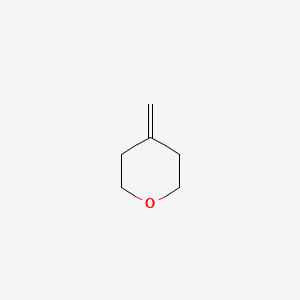
![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)
